![molecular formula C21H18F3N3O3S B120400 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide CAS No. 425680-38-2](/img/structure/B120400.png)
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide
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Overview
Description
The compound 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of the sulfonyl group attached to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the coupling of sulfonamides with halogenated compounds. For instance, the cross-coupling of 3-bromopyridine with various sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is described, yielding N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by coupling an appropriate pyridine derivative with a 4-methylphenylsulfonyl-3-(trifluoromethyl)aniline derivative.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and X-ray diffraction (XRD) . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including rearrangements. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, when treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf), undergo a rearrangement to form pyrrolidin-3-ones instead of the expected 1,4-oxazepanes . This highlights the reactivity of the sulfonamide group and its potential to participate in unexpected transformations, which could be relevant when considering the stability and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the sulfonamide nitrogen. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the acidity of the sulfonamide hydrogen and its ability to form hydrogen bonds, which in turn can impact the compound's solubility and bioavailability .
Relevant Case Studies
While the papers provided do not discuss case studies directly related to the compound of interest, they do mention sulfonamide derivatives that have been evaluated for their antitumor properties. For example, compounds from sulfonamide-focused libraries have been screened against a panel of human cancer cell lines, leading to the identification of potent cell cycle inhibitors that have progressed to clinical trials . This underscores the potential of sulfonamide derivatives as therapeutic agents and the importance of understanding their structure-activity relationships.
Scientific Research Applications
Environmental Degradation and Monitoring
Microbial Degradation and Environmental Fate : Studies emphasize the importance of understanding the microbial degradation pathways of PFAS and their environmental fate. Liu and Avendaño (2013) provide insights into how microbial degradation can transform PFAS into perfluorocarboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs), which are of significant regulatory concern due to their persistence and toxicity【Liu & Avendaño, 2013】(https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt).
Monitoring and Bioaccumulation : Burkhard (2021) reviewed bioconcentration and bioaccumulation data for PFAS across aquatic species, highlighting the need for further research on the bioaccumulation potential of these substances【Burkhard, 2021】(https://consensus.app/papers/evaluation-published-bioconcentration-factor-burkhard/2c7fc6594fde5129bdd63c9edbd3d06a/?utm_source=chatgpt). Similarly, Bekele et al. (2020) focused on the lithological separation and mapping of PFAS mixtures in contaminated sites, pointing out significant concentrations of PFAS in vadose zone soils acting as ongoing contamination sources【Bekele et al., 2020】(https://consensus.app/papers/separation-lithological-mapping-pfas-mixtures-vadose-bekele/664c3442afd255c49f635ef78d4d5dd4/?utm_source=chatgpt).
Human Health Risks
Immunotoxicity and Endocrine Disruption : DeWitt et al. (2009) and Coperchini et al. (2017) provide reviews on the immunotoxicity and thyroid disruption potential of PFOS and PFOA, respectively. These studies highlight altered inflammatory responses and potential hypothyroidism in humans exposed to these compounds【DeWitt et al., 2009】(https://consensus.app/papers/immunotoxicity-perfluorooctanoic-perfluorooctane-dewitt/80d10495ef37547aa6d77b5e93325966/?utm_source=chatgpt), 【Coperchini et al., 2017】(https://consensus.app/papers/thyroid-disruption-perfluorooctane-sulfonate-pfos-coperchini/410ac7fdba2a581fbaf6c75a91167d4c/?utm_source=chatgpt).
Exposure through Drinking Water : Domingo and Nadal (2019) reviewed the human health risks associated with PFAS exposure through drinking water, emphasizing the significance of drinking water as a source of human exposure to PFAS【Domingo & Nadal, 2019】(https://consensus.app/papers/exposure-polyfluoroalkyl-substances-pfas-drinking-water-domingo/39a692b6e4d85ffba3845dfe6c1de912/?utm_source=chatgpt).
Treatment and Remediation Techniques
Adsorption and Removal Techniques : Gagliano et al. (2019) critically reviewed the adsorption techniques for the removal of PFAS from water, discussing the challenges in adsorbent regeneration and the differential efficacy in removing long-chain versus short-chain PFAS【Gagliano et al., 2019】(https://consensus.app/papers/removal-poly-perfluoroalkyl-substances-pfas-water-gagliano/780de5475c6157949954785fd7062c98/?utm_source=chatgpt).
Novel Compounds and Synthesis
Emerging PFAS and Analytical Methods : Munoz et al. (2019) provided an up-to-date review on emerging fluoroalkylether substances, including novel analytical methods for their detection in environmental and biomonitoring samples【Munoz et al., 2019】(https://consensus.app/papers/analysis-f53b-genx-adona-emerging-fluoroalkylether-munoz/f05e96d5560e5479832640a9036c6cfc/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-15-7-9-19(10-8-15)31(29,30)27(14-20(28)26-17-5-3-11-25-13-17)18-6-2-4-16(12-18)21(22,23)24/h2-13H,14H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWDWOZKFHUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359780 |
Source
|
Record name | 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |
CAS RN |
425680-38-2 |
Source
|
Record name | 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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